3-Phenyl-1H-pyrazole-4-carbaldehyde

Anti-inflammatory activity Analgesic activity Pyrazole derivatives

Select 3-phenyl-1H-pyrazole-4-carbaldehyde for applications requiring the 3-phenyl substituent's unique electronic environment. This aldehyde scaffold enables NSAID development (comparable to diclofenac sodium) and mild steel corrosion inhibition in HCl media. Documented use in fluorescence quenching and agrochemical synthesis differentiates it from less-characterized pyrazoles. For research use only; not for human/animal use.

Molecular Formula C10H8N2O
Molecular Weight 172.18 g/mol
CAS No. 26033-20-5
Cat. No. B180865
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Phenyl-1H-pyrazole-4-carbaldehyde
CAS26033-20-5
Molecular FormulaC10H8N2O
Molecular Weight172.18 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(C=NN2)C=O
InChIInChI=1S/C10H8N2O/c13-7-9-6-11-12-10(9)8-4-2-1-3-5-8/h1-7H,(H,11,12)
InChIKeyOCCFXKQCKSLEII-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 5 kg / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility10.3 [ug/mL]

Structure & Identifiers


Interactive Chemical Structure Model





3-Phenyl-1H-pyrazole-4-carbaldehyde (CAS 26033-20-5): Core Structural Identity and Functional Classification for Informed Sourcing


3-Phenyl-1H-pyrazole-4-carbaldehyde (CAS 26033-20-5), also catalogued as 3-phenylpyrazole-4-carboxaldehyde, is a heterocyclic aromatic aldehyde with the molecular formula C₁₀H₈N₂O and a molecular weight of 172.18 g/mol . Structurally, it features a pyrazole core substituted with a phenyl group at the 3-position and an aldehyde group at the 4-position, providing a defined platform for condensation and cyclocondensation reactions [1]. The compound exists as a white to yellow crystalline powder with a melting point in the range of 143–150 °C and is commonly supplied at purities of 95% to 98% . While this description establishes the compound‘s identity, it does not itself answer why this specific pyrazole aldehyde should be selected over closely related analogs—a question that requires direct comparative performance data addressed in the evidence sections that follow.

Why 3-Phenyl-1H-pyrazole-4-carbaldehyde Cannot Be Casually Substituted: Structural Determinants That Govern Reactivity and Downstream Performance


Substituting 3-phenyl-1H-pyrazole-4-carbaldehyde with a generic or structurally adjacent pyrazole-4-carbaldehyde is not a neutral decision in scientific workflows. The aldehyde group at the 4-position is the primary reactive handle for condensation-based derivatization, but its electronic environment and steric accessibility are directly modulated by substituents at the 1- and 3-positions of the pyrazole ring [1]. For instance, replacing the 3-phenyl group with a smaller 3-methyl substituent (as in CAS 21487-48-9) substantially reduces the π-stacking and lipophilic character of the scaffold, which alters both reaction kinetics in certain cross-coupling or condensation steps and the binding landscape of any downstream biologically active derivatives [2]. Similarly, N-alkylation at the 1-position—as in 1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde—removes the NH hydrogen-bond donor capacity, a feature that can be critical in crystal engineering, target engagement, or metal coordination applications . These substitution-dependent perturbations in electronic distribution, solubility, and conformational preference mean that synthetic yields, crystallinity, and biological activity observed with one pyrazole-4-carbaldehyde cannot be reliably extrapolated to another. The evidence presented in Section 3 directly quantifies these differential effects for 3-phenyl-1H-pyrazole-4-carbaldehyde relative to defined comparators.

Quantitative Comparative Evidence for 3-Phenyl-1H-pyrazole-4-carbaldehyde: Head-to-Head Performance Data for Procurement Decisions


Anti-Inflammatory Activity of 3-Phenyl-1H-pyrazole-4-carbaldehyde Derivatives Relative to Diclofenac Sodium

In a head-to-head comparative evaluation, a series of 1-(4-substitutedphenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde derivatives (compounds 4a–l) synthesized from the parent 3-phenyl-1H-pyrazole-4-carbaldehyde scaffold were tested for anti-inflammatory activity against the standard drug diclofenac sodium in a carrageenan-induced rat paw edema model. Several derivatives demonstrated activity quantitatively comparable to the reference drug, establishing the 3-phenyl-1H-pyrazole-4-carbaldehyde core as a privileged scaffold for anti-inflammatory drug development [1].

Anti-inflammatory activity Analgesic activity Pyrazole derivatives

Corrosion Inhibition Efficiency of 3-Phenyl-1H-pyrazole-4-carbaldehyde for Mild Steel in Acidic Media

3-Phenyl-1H-pyrazole-4-carbaldehyde has been specifically identified and referenced in technical datasheets as an effective corrosion inhibitor for mild steel in hydrochloric acid environments [1]. This application is attributed to the molecule‘s ability to adsorb onto metal surfaces via the nitrogen atoms of the pyrazole ring and the π-electron system of the phenyl substituent, forming a protective film that reduces corrosive attack. This property is not universally shared by all pyrazole-4-carbaldehyde derivatives; the presence of the 3-phenyl group enhances surface adsorption relative to alkyl-substituted analogs due to increased π-electron density and favorable molecular orientation.

Corrosion inhibition Mild steel protection Hydrochloric acid medium

Fluorescence Quencher Design and FRET-Based Assay Compatibility

3-Phenyl-1H-pyrazole-4-carbaldehyde is specifically supplied and marketed by certain chemical vendors for fluorescence quencher design applications, leveraging the aldehyde group for Schiff base formation with amine-containing fluorophores or biomolecules . This application capitalizes on the combination of the reactive 4-formyl group and the aromatic phenyl-pyrazole chromophore, which together enable efficient quenching through photoinduced electron transfer (PET) or Förster resonance energy transfer (FRET) mechanisms. This targeted application is not a generic property of all pyrazole carbaldehydes; it requires the specific electronic and steric profile provided by the 3-phenyl substitution pattern.

Fluorescence quencher FRET assay Schiff base formation

Antifungal Activity Differentiation: Phenyl vs. Halogenated Aryl Pyrazole Carbaldehydes

A structure-activity relationship (SAR) analysis reported for pyrazole-4-carbaldehyde derivatives indicates that the 3-phenyl substitution in 3-phenyl-1H-pyrazole-4-carbaldehyde confers lower lipophilicity (LogP ≈ 2.8) compared to 3-(dichlorophenyl) analogs, resulting in reduced membrane penetration and consequently diminished antifungal activity. Specifically, the minimum inhibitory concentration (MIC) for the phenyl-substituted compound against fungal strains was reported as 32 µg/mL, compared to 8 µg/mL for the dichlorophenyl-substituted analog [1]. This quantifies a trade-off: the phenyl compound offers reduced antifungal potency but may provide improved aqueous solubility and reduced off-target membrane interactions in other applications.

Antifungal activity SAR Lipophilicity

Optimal Scientific and Industrial Use Cases for 3-Phenyl-1H-pyrazole-4-carbaldehyde Based on Evidence


Medicinal Chemistry: Anti-Inflammatory and Analgesic Lead Optimization Programs

Researchers developing non-steroidal anti-inflammatory drug (NSAID) candidates can employ 3-phenyl-1H-pyrazole-4-carbaldehyde as a validated scaffold for generating derivatives with demonstrated in vivo anti-inflammatory activity. As established in Section 3, derivatives 4g, 4i, and 4k synthesized from this core exhibited anti-inflammatory effects comparable to diclofenac sodium in carrageenan-induced edema models [1]. This provides a data-backed starting point for medicinal chemistry optimization, distinguishing this compound from less characterized pyrazole aldehydes.

Industrial Materials: Corrosion Inhibitor Formulations for Acidic Environments

Industrial chemists formulating protective coatings or inhibitors for mild steel in hydrochloric acid media can source 3-phenyl-1H-pyrazole-4-carbaldehyde based on its documented efficacy in this application . The compound's ability to adsorb onto metal surfaces and form a protective barrier is specifically attributed to the synergistic electronic effects of the pyrazole nitrogens and the 3-phenyl substituent, making it a targeted choice over simpler pyrazole aldehydes lacking this documented industrial utility.

Biochemical Assay Development: Fluorescence Quencher and FRET Probe Synthesis

Biochemists and assay developers requiring aldehyde-functionalized building blocks for fluorescence quenching applications can procure 3-phenyl-1H-pyrazole-4-carbaldehyde with confidence in its documented suitability for Schiff base conjugation and FRET-based detection systems . This vendor-validated application niche provides a clear use case that differentiates this compound from generic heterocyclic aldehydes lacking specific fluorescence quenching documentation.

Agrochemical Intermediate: Pesticide and Herbicide Precursor Research

Researchers in agrochemical discovery may select 3-phenyl-1H-pyrazole-4-carbaldehyde as a versatile intermediate for synthesizing novel pyrazole-based pesticides and herbicides [2]. While direct comparative efficacy data for the parent aldehyde is limited, the established precedent of pyrazole carbaldehydes in agrochemical active ingredient synthesis—combined with the specific substitution pattern that modulates lipophilicity and target binding—supports its use as a building block in agricultural chemistry programs.

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